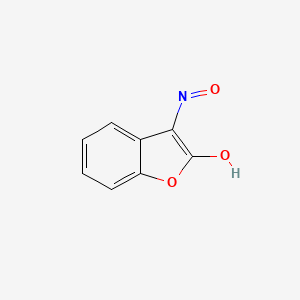

3-(Hydroxyimino)benzofuran-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .

Synthesis Analysis

The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .Molecular Structure Analysis

The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .科学的研究の応用

Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides have been explored, leading to products with high yields and good diastereo- and enantioselectivities. This includes the formation of adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one (Li et al., 2010).

Copper-catalyzed radical cascade reactions involving benzofuran-2(3H)-ones have been studied, demonstrating a novel approach to synthesizing cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).

Benzofuran-2(3H)-ones have shown significant antinociceptive activity in various pain models, suggesting their potential as antinociceptive agents (Gonçalves et al., 2012).

Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been developed, showcasing a method to obtain various derivatives of benzofuran-2(3H)-ones (Li et al., 2017).

Synthesis of benzofuran-2(3H)-ones via DBU-induced condensation reactions has been explored, leading to a range of benzofuran derivatives with potential antioxidant properties (Rangaswamy et al., 2015).

The reversible deprotonation of benzofuran-2(3H)-ones has been kinetically studied, providing insights into the influence of aromaticity on intrinsic barriers in chemical reactions (Bernasconi & Pérez-Lorenzo, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

3-nitroso-1-benzofuran-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZBVCERMULPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。